2-(5-methyl-1H-pyrazol-3-yl)pyrazine
Description
Significance of Nitrogen-Containing Heterocycles in Medicinal and Materials Science
Nitrogen-containing heterocycles are among the most important structural motifs in the fields of medicinal and materials science. mdpi.com Their prevalence is underscored by the fact that a vast majority of pharmaceuticals and biologically active natural products, such as alkaloids, vitamins, and hormones, feature these rings. nih.govnih.gov An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle, highlighting their structural importance in drug design. nih.govnih.gov
The significance of these compounds stems from several key properties:
Biological Mimicry : Nitrogen heterocycles can mimic the structures of endogenous metabolites and natural products, allowing them to interact with biological targets like enzymes and receptors. nih.gov
Hydrogen Bonding : The nitrogen atoms in these rings can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological macromolecules such as proteins and DNA. nih.govnih.gov This is a crucial factor in the mechanism of action for many drugs, including anticancer agents. nih.gov
Structural Versatility : The heterocyclic scaffold allows for extensive and precise structural modifications. Altering the substituents on the ring can fine-tune a molecule's physicochemical properties, such as solubility and stability, as well as its pharmacological profile, including its potency, selectivity, and metabolic fate. nih.gov
In materials science, nitrogen heterocycles are integral to the creation of dyes, polymers, corrosion inhibitors, and agrochemicals. nih.govnih.gov Their unique electronic properties make them suitable for applications in optoelectronics and as ligands in catalysis. nih.gov For example, pyrazine (B50134) and quinoxaline (B1680401) derivatives are effective corrosion inhibitors due to the presence of multiple nitrogen atoms that facilitate interaction with metal surfaces. nih.gov
Overview of Pyrazine and Pyrazole (B372694) Scaffolds in Bioactive Molecules and Ligand Design
Among the vast array of nitrogen heterocycles, pyrazine and pyrazole are two scaffolds that have garnered significant attention from researchers.
Pyrazine , a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a key component in numerous bioactive compounds. researchgate.net The pyrazine ring is an important pharmacophore that imparts a range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.net Its electron-deficient nature and ability to participate in various chemical reactions make it a versatile building block in drug design. researchgate.net Recently, pyrazine-based compounds have been extensively investigated as potent and selective protein kinase inhibitors, which are crucial in cancer therapy. nih.gov
Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Since its discovery, the pyrazole nucleus has been recognized as a "biologically privileged" scaffold, meaning it is a structural framework that can bind to multiple biological targets with high affinity. nih.govias.ac.in Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects. csic.esnih.govmdpi.com The success of pyrazole-based drugs such as Celecoxib (an anti-inflammatory agent) and Crizotinib (an anticancer agent) has cemented the importance of this scaffold in medicinal chemistry. nih.govbiomedpharmajournal.org
In the realm of ligand design , the combination of a pyrazole ring with another nitrogen-containing heterocycle, such as pyrazine, creates bidentate or polydentate ligands. These molecules can coordinate with metal ions to form stable complexes. Such pyrazolyl-pyridine and related ligands are highly sought after in coordination chemistry for their applications in catalysis, materials science, and the development of luminescent materials. umn.edu
Genesis and Research Rationale for 2-(5-methyl-1H-pyrazol-3-yl)pyrazine
While specific research detailing the initial synthesis and explicit rationale for this compound is not extensively documented in publicly available literature, its chemical structure—a pyrazine ring linked to a 5-methylpyrazole moiety—provides a clear indication of its intended purpose in chemical research. The rationale for designing and synthesizing this compound can be inferred from the well-established roles of its constituent parts.
The primary motivation for creating molecules with a pyrazolyl-pyrazine framework is their potential application in two major areas: medicinal chemistry and coordination chemistry.
Medicinal Chemistry : The linkage of a pyrazole and a pyrazine ring creates a scaffold that is a prime candidate for screening as a kinase inhibitor . nih.govscilit.com Protein kinases are a family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of diseases like cancer. Many successful kinase inhibitors are heterocyclic compounds that can fit into the ATP-binding pocket of the kinase. The pyrazolyl-pyrazine structure offers a rigid scaffold with strategically placed nitrogen atoms that can form crucial hydrogen bonds within this pocket, mimicking the interactions of ATP. The methyl group on the pyrazole ring provides a point for further functionalization to enhance potency and selectivity. Researchers would synthesize this compound as part of a larger library of related molecules to be tested against a panel of kinases to discover new therapeutic leads.
Coordination Chemistry and Ligand Design : The 2-(pyrazol-3-yl)pyrazine structure functions as an excellent bidentate N,N-ligand . The adjacent nitrogen atoms of the pyrazole ring and one of the nitrogen atoms of the pyrazine ring are positioned to chelate (bind) to a single metal center. This class of ligands is analogous to the well-known 2,2'-bipyridine (B1663995) ligands. The resulting metal complexes have potential applications in:
Catalysis : As catalysts for various organic transformations.
Materials Science : For the development of materials with interesting magnetic or photoluminescent properties. umn.edu
The synthesis of this compound would typically be achieved through a cyclocondensation reaction. A common method involves reacting a 1,3-dicarbonyl compound derived from a pyrazine precursor with hydrazine (B178648) hydrate. mdpi.comorganic-chemistry.org This approach allows for the regioselective formation of the desired pyrazole ring attached to the pyrazine core.
Data Tables
Table 1: Properties of Pyrazine and Pyrazole Scaffolds To view the interactive table, please consult the online version of this article.
| Feature | Pyrazine | Pyrazole |
|---|---|---|
| Ring Size | 6-membered | 5-membered |
| Nitrogen Atoms | 2 (at positions 1, 4) | 2 (at positions 1, 2) |
| Aromaticity | Aromatic | Aromatic |
| Key Roles | Kinase inhibition, Flavor chemistry, Ligand design | Anti-inflammatory, Anticancer, Analgesic, Ligand design |
| Example Drugs | Zopiclone (derivative) | Celecoxib, Crizotinib |
Table 2: Potential Research Applications of this compound To view the interactive table, please consult the online version of this article.
| Research Area | Rationale | Key Structural Feature |
|---|---|---|
| Medicinal Chemistry | Candidate for kinase inhibitor screening | Pyrazolyl-pyrazine scaffold mimics ATP-binding motifs |
| Coordination Chemistry | Bidentate ligand for metal complex synthesis | Spatially oriented nitrogen atoms for chelation |
| Materials Science | Building block for functional materials | Potential for creating luminescent or catalytic metal complexes |
| Synthetic Chemistry | Intermediate for more complex molecules | Reactive sites on both heterocyclic rings for further derivatization |
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-6-4-7(12-11-6)8-5-9-2-3-10-8/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDQRIIOZMSTLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Development for 2 5 Methyl 1h Pyrazol 3 Yl Pyrazine
Historical and Current Synthetic Pathways to the Core Pyrazine-Pyrazole Framework
The construction of the pyrazine-pyrazole framework has historically relied on methods that build one of the heterocyclic rings from acyclic precursors in the presence of the other pre-formed ring. More contemporary methods favor the coupling of functionalized, pre-existing pyrazine (B50134) and pyrazole (B372694) rings, offering greater flexibility and efficiency.
Historical Pathways: Ring Cyclization
The foundational method for pyrazole synthesis, the Knorr pyrazole synthesis, was first described by Ludwig Knorr in 1883. mdpi.com This reaction involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. mdpi.comyoutube.com To synthesize the target molecule via this classical approach, a key intermediate such as 1-(pyrazin-2-yl)butane-1,3-dione (B3079463) would be reacted with hydrazine hydrate. The dicarbonyl compound undergoes a condensation reaction with hydrazine, followed by cyclization and dehydration to form the aromatic pyrazole ring directly attached to the pyrazine core. mdpi.com
Similarly, classical pyrazine synthesis often involves the self-condensation of two α-amino ketone molecules, followed by oxidation. youtube.com Adapting this to the target molecule would be synthetically challenging and less direct than forming the pyrazole ring as the final step.
Current Pathways: Cross-Coupling Reactions
Modern organic synthesis predominantly employs transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds between aromatic systems. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. nih.govmdpi.com This strategy involves the reaction of a halogenated heterocycle with a heterocyclic boronic acid or boronate ester in the presence of a palladium catalyst and a base. rsc.org
For the synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyrazine, two primary Suzuki coupling strategies are viable:
Route A: Coupling of a 2-halopyrazine (e.g., 2-chloropyrazine (B57796) or 2-bromopyrazine) with a 5-methyl-1H-pyrazole-3-boronic acid (or its corresponding boronate ester).
Route B: Coupling of a 3-halo-5-methyl-1H-pyrazole (e.g., 3-bromo-5-methyl-1H-pyrazole) with a pyrazine-2-boronic acid.
These cross-coupling methods offer significant advantages over classical cyclization, including milder reaction conditions, broader functional group tolerance, and the ability to readily generate diverse analogs by simply changing one of the coupling partners. nih.govmdpi.com
Precursor Synthesis and Functional Group Interconversions
The success of any synthetic strategy hinges on the availability of the required starting materials or precursors. For both the classical and modern pathways to this compound, specific functionalized intermediates are necessary.
Precursors for Classical Synthesis
The key precursor for the Knorr synthesis approach is 1-(pyrazin-2-yl)butane-1,3-dione . This β-diketone can be synthesized via a Claisen condensation reaction between methyl pyrazine-2-carboxylate (B1225951) and acetone, using a strong base such as sodium ethoxide or sodium hydride. The other required precursor, hydrazine hydrate , is a commercially available reagent.
Precursors for Cross-Coupling Synthesis
The Suzuki coupling routes require halogenated and boron-functionalized pyrazines and pyrazoles.
Pyrazine Precursors :
2-Chloropyrazine and 2-bromopyrazine are common, commercially available starting materials.
Pyrazine-2-boronic acid can be prepared from a halopyrazine via lithium-halogen exchange followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent acidic workup.
Pyrazole Precursors :
3-Bromo-5-methyl-1H-pyrazole : This can be synthesized from the reaction of 5-methyl-1H-pyrazol-3(2H)-one with a brominating agent like phosphorus oxybromide. The pyrazolone (B3327878) itself is accessible through the condensation of ethyl acetoacetate (B1235776) with hydrazine.
5-Methyl-1H-pyrazole-3-boronic acid pinacol (B44631) ester : This key intermediate can be synthesized from 3-bromo-5-methyl-1H-pyrazole. The reaction typically involves protecting the pyrazole nitrogen (e.g., as a Boc or THP ether), followed by a palladium-catalyzed Miyaura borylation reaction with bis(pinacolato)diboron. Subsequent deprotection yields the desired boronate ester.
These precursor syntheses often involve standard functional group interconversions, which are well-established in heterocyclic chemistry. mdpi.com
Optimization of Reaction Conditions and Yield Enhancement Strategies
To maximize the efficiency of the synthesis, particularly for cross-coupling reactions, careful optimization of reaction parameters is crucial. Key variables include the choice of catalyst, base, solvent, and temperature.
For a Suzuki-Miyaura coupling between a 2-halopyrazine and a pyrazole boronic acid derivative, a typical optimization process would investigate the following:
Palladium Catalyst : While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic choice, modern catalysts incorporating bulky, electron-rich phosphine (B1218219) ligands like XPhos or SPhos often provide higher yields and faster reaction times, especially with challenging heterocyclic substrates. rsc.org Pre-catalysts such as XPhos Pd G2 are also highly effective. rsc.org
Base : The base is required to activate the boronic acid. Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (KOH). nih.gov The choice of base can significantly impact yield and must be compatible with the substrates.
Solvent : The solvent system must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent like 1,4-dioxane, toluene, or DMF with water is frequently used. mdpi.com
Temperature : Most Suzuki reactions require heating, often between 80-120 °C. Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often reducing reaction times from hours to minutes. nih.gov
The table below illustrates a hypothetical optimization study for the Suzuki coupling synthesis of the target compound.
| Entry | Pd Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 h | 45 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 8 h | 68 |
| 3 | XPhos Pd G2 (2) | K₃PO₄ | Dioxane/H₂O | 100 | 2 h | 85 |
| 4 | XPhos Pd G2 (2) | K₃PO₄ | Toluene/H₂O | 110 | 2 h | 79 |
| 5 | XPhos Pd G2 (2) | K₃PO₄ | Dioxane/H₂O | 120 (MW) | 15 min | 91 |
This table is illustrative and represents typical optimization trends for Suzuki-Miyaura cross-coupling reactions.
Green Chemistry Approaches in the Synthesis of this compound
In line with the principles of green chemistry, modern synthetic methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Microwave-Assisted Synthesis : As noted in the optimization section, the use of microwave irradiation is a key green technology. It can dramatically shorten reaction times, which reduces energy consumption and can minimize the formation of thermal degradation byproducts. nih.gov This technique is applicable to both the Knorr condensation and Suzuki coupling steps. mdpi.com
Aqueous Media : Performing reactions in water or mixed aqueous-organic solvents is a significant green improvement over using anhydrous, volatile organic compounds (VOCs). Suzuki coupling reactions have been successfully developed using water/ethanol (B145695) mixtures, which are less toxic and more environmentally benign. nih.gov
Catalysis : The development of highly active catalysts that function at low loadings (low mol%) minimizes the amount of heavy metal waste. Furthermore, research into recyclable catalysts, such as palladium complexes supported on polymers or magnetic nanoparticles, allows for the removal and reuse of the catalyst, which is both economically and environmentally beneficial. nih.gov
One-Pot and Multicomponent Reactions : Designing a synthesis where multiple steps are performed sequentially in a single reaction vessel ("one-pot") avoids the need for intermediate purification steps, thereby saving on solvents and reducing material loss. nih.govorganic-chemistry.org A one-pot, three-component synthesis of a pyrazole, for instance, might involve the in-situ formation of a 1,3-diketone from a ketone and an acid chloride, followed directly by the addition of hydrazine. mdpi.comorganic-chemistry.org
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient.
Advanced Structural Elucidation and Conformational Analysis of 2 5 Methyl 1h Pyrazol 3 Yl Pyrazine
Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopic analysis is fundamental to confirming the molecular structure of 2-(5-methyl-1H-pyrazol-3-yl)pyrazine, with each technique offering unique insights into its atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. This includes signals corresponding to the protons on the pyrazine (B50134) ring, the proton on the pyrazole (B372694) ring, the N-H proton of the pyrazole, and the protons of the methyl group. The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet), and coupling constants (J, in Hz) would confirm the connectivity of the pyrazine and methyl-pyrazole rings.
While specific, experimentally derived spectral data for this compound is not widely published, the expected signals based on its structure are summarized in the table below.
| Expected ¹H NMR Signals | Expected ¹³C NMR Signals |
| Pyrazine Ring Protons | Pyrazine Ring Carbons |
| Pyrazole Ring Proton | Pyrazole Ring Carbons |
| Pyrazole N-H Proton | Methyl Group Carbon |
| Methyl Group Protons |
Mass spectrometry (MS) is employed to determine the exact molecular weight of this compound and to study its fragmentation patterns, which can further corroborate its structure. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental formula (C₈H₈N₄).
Upon ionization, the molecule would generate a characteristic molecular ion peak (M⁺) corresponding to its molecular weight. Subsequent fragmentation would yield smaller, charged fragments. The pattern of these fragment ions is a molecular fingerprint that can be analyzed to confirm the presence and connectivity of the pyrazine and methyl-pyrazole moieties.
| Property | Value |
| Molecular Formula | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol |
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a characteristic spectrum that identifies its functional groups. Key expected absorptions for this compound would include:
N-H stretching: A characteristic band for the pyrazole N-H group.
C-H stretching: Bands corresponding to the aromatic C-H bonds on the pyrazine and pyrazole rings, as well as the aliphatic C-H bonds of the methyl group.
C=N and C=C stretching: A series of bands in the fingerprint region characteristic of the aromatic pyrazine and pyrazole ring systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system, extending across both the pyrazine and pyrazole rings, would be expected to produce distinct absorption bands in the UV-Vis spectrum. The position and intensity of these bands (λmax) are indicative of the molecule's electronic structure.
X-ray Crystallography and Solid-State Structural Determination
X-ray crystallography offers the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, this technique would be the gold standard for its solid-state characterization. Such an analysis would yield a detailed model of the molecule's conformation and how it arranges itself in a crystal lattice.
The way molecules of this compound pack together in a crystal is governed by various intermolecular forces. A crystallographic study would elucidate these interactions, which are crucial for understanding the material's physical properties.
Given the structure, the following interactions would be anticipated:
Hydrogen Bonding: The N-H group on the pyrazole ring is a hydrogen bond donor, while the nitrogen atoms on both the pyrazole and pyrazine rings can act as hydrogen bond acceptors. This would likely lead to the formation of strong N-H···N hydrogen bonds, which often dictate the primary packing motif in such heterocyclic compounds.
π-π Stacking: The aromatic pyrazine and pyrazole rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. These different forms, or polymorphs, can have different physical properties. For a molecule like this compound, which has some rotational freedom between the two heterocyclic rings, the existence of different conformers in the solid state is possible. Conformational polymorphism could arise from different arrangements of molecules driven by subtle variations in intermolecular interactions. Studies on related pyrazole-containing compounds have revealed the existence of polymorphism, suggesting that a thorough investigation of crystallization conditions for this compound could potentially yield different crystalline forms.
Vibrational Spectroscopy and Theoretical Calculations for Structural Understanding
A comprehensive understanding of the three-dimensional structure, bonding, and conformational behavior of this compound is achieved through the synergistic application of vibrational spectroscopy—namely Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy—and theoretical quantum chemical calculations. This combined approach allows for a detailed assignment of the molecule's fundamental vibrational modes, providing profound insights into its structural characteristics. Although a dedicated, in-depth vibrational analysis for this compound is not extensively documented in dedicated literature, a robust interpretation can be formulated by analyzing the constituent pyrazine and methyl-pyrazole moieties, drawing upon studies of closely related compounds. nih.govnih.gov
Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for interpreting experimental vibrational spectra. derpharmachemica.com By computing the optimized molecular geometry and harmonic vibrational frequencies of a molecule in its ground state, researchers can predict the vibrational spectrum. nih.gov Comparing these calculated frequencies with experimental data, often after applying a scaling factor to correct for anharmonicity and computational approximations, enables a more precise and reliable assignment of the observed spectral bands. nih.govnih.gov The Potential Energy Distribution (PED) analysis, derived from these calculations, is crucial for characterizing the nature of each vibrational mode by quantifying the contribution of individual internal coordinates to that mode. nih.gov
Analysis of Vibrational Modes
The vibrational spectrum of this compound can be understood by dissecting the contributions from the pyrazine ring, the pyrazole ring, and the methyl group substituent.
Pyrazine Ring Vibrations: The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, exhibits characteristic vibrational modes. The C-H stretching vibrations of the pyrazine ring are typically observed in the 3100-3000 cm⁻¹ region. mahendrapublications.com In-plane and out-of-plane C-H bending modes are expected at approximately 1410-1270 cm⁻¹ and 950-910 cm⁻¹, respectively. mahendrapublications.com The ring breathing mode, a symmetric stretching of the entire ring, is also a key identifier for the pyrazine structure. mahendrapublications.com
Pyrazole Ring Vibrations: The five-membered pyrazole ring also has a set of characteristic vibrations. The N-H stretching vibration of the pyrazole ring typically appears as a strong band in the FT-IR spectrum, with its exact position influenced by hydrogen bonding. The C=N and C=C stretching vibrations within the pyrazole ring are generally found in the 1620-1430 cm⁻¹ region. jptcp.com Ring deformation modes for pyrazole have been observed at lower frequencies, for instance around 634 cm⁻¹. derpharmachemica.com
Methyl Group Vibrations: The methyl (CH₃) group attached to the pyrazole ring has well-defined vibrational signatures. The asymmetric and symmetric C-H stretching modes of the methyl group are expected in the 2998-2901 cm⁻¹ range. derpharmachemica.com The asymmetric and symmetric deformation modes typically appear in the regions of 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹, respectively. derpharmachemica.com Furthermore, methyl rocking vibrations are usually found in the 1070-1010 cm⁻¹ range. derpharmachemica.com
The coupling of these individual vibrational modes gives rise to the complex and unique FT-IR and FT-Raman spectra of the complete this compound molecule. Theoretical calculations are essential to unravel these couplings and provide a definitive assignment for each observed band. By correlating the experimental spectra with the scaled quantum mechanical force field calculations, a detailed picture of the molecule's vibrational dynamics and, by extension, its structure, can be established. nih.gov
Interactive Data Tables of Typical Vibrational Frequencies
The following tables present typical experimental and theoretical vibrational frequency ranges for the key structural components of the title compound, based on data from related molecules. These are not the specific measured values for this compound but serve as a reference for spectral interpretation.
Table 1: Typical Vibrational Modes for the Pyrazine Moiety
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Theoretical Range (cm⁻¹) | Reference |
|---|---|---|---|
| C-H Stretching | 3100 - 3000 | ~3080 - 3050 | mahendrapublications.com |
| C-H In-plane Bending | 1411 - 1274 | 1413 - 1271 | mahendrapublications.com |
| C-H Out-of-plane Bending | 950 - 912 | 955 - 914 | mahendrapublications.com |
| Ring Breathing | ~1002 | ~1015 | mahendrapublications.com |
Table 2: Typical Vibrational Modes for the Methylpyrazole Moiety
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Theoretical Range (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Stretching | ~3350 (Varies with H-bonding) | ~3450 | jmchemsci.com |
| CH₃ Asymmetric Stretching | 2993 - 2949 | 2998 - 2946 | derpharmachemica.com |
| CH₃ Symmetric Stretching | 2918 - 2848 | 2916 - 2901 | derpharmachemica.com |
| C=N / C=C Ring Stretching | 1620 - 1430 | ~1600 - 1450 | jptcp.com |
| CH₃ Asymmetric Deformation | 1452 | ~1460 | derpharmachemica.com |
| CH₃ Symmetric Deformation | 1406 - 1390 | ~1380 | derpharmachemica.com |
| CH₃ Rocking | 1018 | 1019 | derpharmachemica.com |
Coordination Chemistry and Ligand Properties of 2 5 Methyl 1h Pyrazol 3 Yl Pyrazine
Chelation Behavior and Ligand Field Theory Considerations
2-(5-methyl-1H-pyrazol-3-yl)pyrazine typically acts as a bidentate N,N'-chelating ligand, coordinating to a metal center through one nitrogen atom from the pyrazine (B50134) ring and the adjacent nitrogen atom of the pyrazolyl ring, thereby forming a stable five-membered chelate ring. The nitrogen-containing heterocyclic structure allows it to coordinate with two metal centers in close proximity analis.com.my. The combination of a six-membered pyrazine ring and a five-membered pyrazole (B372694) ring in one ligand structure provides a unique geometry for metal binding, which can influence the electronic properties of the resulting complexes analis.com.my.
The ligand field strength of pyrazolyl-pyrazine type ligands is generally considered to be moderate and can be tuned by the introduction of substituents on either the pyrazole or pyrazine rings. This moderate ligand field is particularly relevant in the study of iron(II) complexes, where it can lead to spin-crossover (SCO) behavior. The electronic properties of the ligand, such as its π-acceptor character, influence the redox potentials of its metal complexes. Ligands with greater π-acceptor character tend to result in more positive E1/2 values nih.gov. In Ru(III) complexes with pyrazine derivatives, ligand field parameters such as the splitting parameter (Δ₀), the Racah parameter of interelectronic repulsion (B), and the nephelauxetic ratio (β) have been calculated to quantify the ligand field effects rsc.org.
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques.
A range of transition metal complexes with ligands analogous to this compound have been synthesized and characterized. For instance, mononuclear coordination complexes of Cd(II) and Cu(II) have been prepared with N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide nih.gov. In these complexes, the coordination sphere is completed by anions or solvent molecules nih.gov.
Iron(II) complexes of the closely related ligand 2,6-bis{3-methylpyrazol-1-yl}pyrazine have been synthesized, and their spin states investigated. These complexes are typically prepared by reacting the ligand with an iron(II) salt, such as Fe(H₂O)₆₂.
The formation of complexes is often confirmed by techniques such as elemental analysis, infrared (IR) spectroscopy, and UV-Visible spectroscopy. In the IR spectra, a shift in the vibrational frequencies of the pyrazole and pyrazine rings upon coordination to the metal ion is typically observed analis.com.my. UV-Visible spectroscopy can reveal shifts in the ligand's characteristic absorption bands upon complexation, providing evidence of successful coordination analis.com.my. For example, in complexes of 3,6-bis(3,5-dimethylpyrazolyl)pyridazine, a significant shift in the ligand band at around 260 nm, attributed to π → π* transitions, was observed upon coordination to Cu(II), Fe(II), and Ni(II) analis.com.my.
Based on the available literature, there are no specific reports on the synthesis and characterization of lanthanide and actinide complexes with this compound. However, studies on related pyrazole-containing ligands suggest the potential for such complexation. For instance, lanthanide complexes have been synthesized with 3-(2-pyridyl)pyrazole, which acts as a tridentate ligand mdpi.com. Additionally, acylpyrazolone ligands have been shown to form a variety of complexes with lanthanides and actinides, exhibiting diverse coordination geometries such as distorted octahedral, pentagonal-bipyramidal, or antiprismatic arrangements nih.gov. The coordination chemistry of the hydrotris[3-(2-furyl)pyrazol-1-yl]borate ligand with cerium(III) and dysprosium(III) has also been explored, revealing that the size of the lanthanide ion can dictate the stability of high-coordinate complexes nih.gov. These examples indicate that pyrazole-based ligands are suitable for coordinating with f-block elements, suggesting that this compound could also form stable complexes with lanthanides and actinides, though experimental evidence is currently lacking.
Structural Diversity and Geometrical Arrangements in Coordination Compounds
Metal complexes of pyrazolyl-pyrazine ligands exhibit considerable structural diversity. The geometry around the metal center is influenced by the nature of the metal ion, the stoichiometry of the complex, and the presence of counter-ions and solvent molecules.
In mononuclear complexes, a common coordination geometry is a distorted octahedron, where the metal ion is coordinated to two bidentate pyrazolyl-pyrazine ligands and two other monodentate ligands (e.g., anions or solvent molecules) in a cis or trans arrangement. For example, in complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide with Cd(II) and Cu(II), the coordination sphere is completed by two chloride anions or two ethanol (B145695) molecules, respectively nih.gov.
Polynuclear structures, including coordination polymers, can also be formed. In the cadmium(II) coordination polymer with 2-(pyrazol-1-yl)pyrazine and thiocyanate (B1210189), the 2-(pyrazol-1-yl)pyrazine ligand acts as a tridentate bridging ligand, connecting symmetry-related Cd(II) ions to form a two-dimensional structure researchgate.net. The thiocyanate anions also act as bridging ligands, creating an eight-membered ring that forms the repeating unit of a one-dimensional chain researchgate.net. The flexibility of the pyrazolyl-pyrazine scaffold allows for the formation of a variety of supramolecular architectures through hydrogen bonding and other non-covalent interactions.
| Parameter | Value |
|---|---|
| Compound | [Cd₃(NCS)₆(C₇H₆N₄)₂]n |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Cd···Cd separation (pyrazol-pyrazine bridge) | 7.6144 (7) Å |
| Cd···Cd separation (thiocyanate bridge) | 5.8122 (6) Å and 5.7411 (7) Å |
Magnetic Properties of Metal Complexes
The magnetic properties of metal complexes containing pyrazolyl-pyrazine ligands are of significant interest, particularly for iron(II) complexes which can exhibit spin-crossover (SCO) behavior. The SCO phenomenon involves a transition between a low-spin (LS) and a high-spin (HS) state, which can be triggered by external stimuli such as temperature, pressure, or light.
For iron(II) complexes of the analogous ligand 2,6-bis{3-methylpyrazol-1-yl}pyrazine, the magnetic behavior is highly dependent on the counter-anion and the presence of solvent molecules in the crystal lattice. These complexes are reported to exhibit spin-state transitions at low temperatures. In contrast, iron(II) complexes with bulkier substituents on the pyrazole ring, such as 2,6-bis{3,5-dimethylpyrazol-1-yl}pyrazine, are found to be fully low-spin at room temperature due to intra-ligand steric repulsions.
The magnetic properties are typically investigated using techniques such as superconducting quantum interference device (SQUID) magnetometry, which measures the magnetic susceptibility as a function of temperature.
Electrochemistry of Metal Complexes of this compound
The electrochemical behavior of metal complexes with pyrazolyl-pyrazine ligands provides insights into their redox properties and potential applications in areas such as catalysis and sensing. Cyclic voltammetry (CV) is a common technique used to study the redox characteristics of these complexes.
In a study of transition metal complexes with 3,6-bis(3,5-dimethylpyrazolyl)pyridazine, a ligand with similar coordination features, the Cu(II), Fe(II), and Ni(II) complexes exhibited quasi-reversible single-electron transfer processes analis.com.my. The redox potentials for these processes were determined by CV. For the Cu(II) complex, the reduction of Cu(II) to Cu(I) and the subsequent oxidation of Cu(I) to Cu(II) were observed analis.com.my. Similarly, the Fe(II)/Fe(III) redox couple was identified for the iron complex analis.com.my. These findings suggest that complexes of this compound are likely to exhibit rich electrochemical behavior, with accessible metal-centered and/or ligand-centered redox processes.
| Complex | Redox Couple | Epa (V vs. Ag/AgCl) | Epc (V vs. Ag/AgCl) |
|---|---|---|---|
| Cu(II)-pyridazyl-pyrazole analogue | Cu(I)/Cu(II) | 0.75 | 0.03 |
| Fe(II)-pyridazyl-pyrazole analogue | Fe(II)/Fe(III) | -0.67 | -0.47 |
| Ni(II)-pyridazyl-pyrazole analogue | Ni(I)/Ni(II) | 0.71 | 0.12 |
Pre Clinical Biological Evaluation and Mechanistic Investigations of 2 5 Methyl 1h Pyrazol 3 Yl Pyrazine and Its Derivatives
In Vitro Pharmacological Profiling and Target Identification
In vitro pharmacological profiling is the first step in characterizing the biological activity of novel chemical entities. This process involves a battery of standardized assays designed to identify interactions with specific biological targets, such as enzymes and receptors, and to assess their effects on cellular functions.
Derivatives of the pyrazole (B372694) and pyrazine (B50134) scaffolds have been extensively studied as inhibitors of various enzymes, indicating a broad potential for therapeutic applications.
One area of investigation has been the inhibition of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis. A series of 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives were evaluated, leading to the identification of highly active compounds. nih.govacs.org For instance, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine proved to be a potent inhibitor of DHODH, with activity confirmed in enzymatic tests. nih.govacs.org This compound was found to be more active than known DHODH inhibitors like brequinar (B1684385) and teriflunomide. acs.org
Other pyrazole derivatives have shown potent activity against different enzyme classes. Novel pyrazole-carboxamides bearing a sulfonamide moiety were evaluated as inhibitors of human carbonic anhydrase (hCA) isozymes I and II. nih.gov Similarly, pyrazole azabicyclo[3.2.1]octane sulfonamides were identified as a new class of non-covalent inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA). acs.org In this series, linear alkyl chains on a phenyl ring connected to the azabicyclic portion, such as in compound 39 (h-NAAA IC₅₀ = 0.023 µM), furnished more potent inhibitors compared to branched substituents. acs.org
Furthermore, pyrazine carboxamide derivatives have been identified as inhibitors of alkaline phosphatase, with one derivative, 5d , showing particular potency with an IC₅₀ value of 1.469 ± 0.02 µM. mdpi.com A novel canine cyclooxygenase-2 (COX-2) selective inhibitor, 2-(3-difluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, also demonstrated excellent potency and selectivity in in vitro assays. nih.gov
| Derivative Class | Target Enzyme | Key Findings | Ref. |
| 2-(3-Alkoxy-1H-pyrazol-1-yl)azines | Human Dihydroorotate Dehydrogenase (DHODH) | More active than known inhibitors brequinar and teriflunomide. | nih.govacs.org |
| Pyrazole-carboxamide sulfonamides | Carbonic Anhydrase (hCA I & II) | Sulfonamide group interaction with Zn+2 ion in the active site enhances inhibition. | nih.gov |
| Pyrazole azabicyclo[3.2.1]octane sulfonamides | N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) | Linear alkyl chains on the phenyl ring led to more potent inhibitors (e.g., n-butyl derivative IC₅₀ = 0.023 µM). | acs.org |
| Pyrazine carboxamides | Alkaline Phosphatase | Compound 5d was the most potent inhibitor with an IC₅₀ of 1.469 ± 0.02 µM. | mdpi.com |
| 2-(Pyrazol-1-yl)-5-methanesulfonylpyridine | Canine Cyclooxygenase-2 (COX-2) | Demonstrated excellent potency and selectivity for canine COX-2. | nih.gov |
| Triazolo[4,3-a]pyrazine derivatives | Dipeptidyl Peptidase IV (DPP-IV) | (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govarabjchem.orgnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl) butan-2-amine is an effective inhibitor (IC₅₀ = 18 nM). | arabjchem.org |
To determine the affinity and selectivity of compounds for specific receptors, radioligand binding assays are commonly employed. A series of 1-methyl-5-(pyrazol-3- and -5-yl)-1,2,3,6-tetrahydropyridine derivatives were synthesized and evaluated for their binding to M₁, M₂, and M₃ muscarinic receptors. researchgate.netnih.gov These studies, using ligands like [³H]pirenzepine and [³H]NMS, revealed that binding affinity was dependent on the position and size of substituents on the pyrazole ring. researchgate.netnih.gov For instance, in one series of compounds, the order of efficacy for substituents was H < methyl < ethyl, while in another, a methyl group provided the maximum affinity. researchgate.net
In the context of cancer research, a series of 5-methyl-1H-pyrazole derivatives were developed as potential agents against prostate cancer. nih.gov An androgen receptor (AR) reporter gene assay identified compounds A13 and A14 as potent AR antagonists. nih.gov
| Derivative Class | Target Receptor | Assay Method | Key Findings | Ref. |
| 1-Methyl-5-(pyrazol-yl)-1,2,3,6-tetrahydropyridines | Muscarinic Receptors (M₁, M₂, M₃) | Radioligand binding assays with [³H]pirenzepine and [³H]NMS. | Binding affinity depended on the position and size of substituents. | researchgate.netnih.gov |
| 5-Methyl-1H-pyrazole derivatives | Androgen Receptor (AR) | AR luciferase reporter gene assay. | Compounds A13 and A14 were identified as potent AR antagonists. | nih.gov |
Cell-based assays provide valuable information on the biological effects of compounds in a cellular context, including their potential as antiproliferative or antimicrobial agents.
Antiproliferative Activity: The anticancer potential of pyrazole derivatives has been demonstrated across various cancer cell lines. A series of 5-methyl-1H-pyrazole derivatives were shown to inhibit the growth of prostate cancer (PCa) LNCaP cells more efficiently than the standard drug enzalutamide. nih.gov Similarly, newly synthesized 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives were tested for their in vitro antiproliferative activity against U937 cells using a luminescent cell viability assay. nih.gov
Other studies have shown that certain 5-aminopyrazole derivatives exhibit significant cytotoxic activity. For example, one compound displayed cell proliferation inhibition higher than 90% on several human cancer cell lines, including NCI-H23 (non-small cell lung), HCT-15 (colon), and DU-145 (prostate). mdpi.com Another derivative, methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate, showed good inhibition of proliferation on HepG2 (liver cancer) and HeLa (cervical cancer) cells. mdpi.com Additionally, a series of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)...)methanones were synthesized and tested for their antitumoral activity. nih.gov
Antimicrobial and Antiviral Activity: The pyrazole and pyrazine moieties are present in numerous compounds with antimicrobial properties. A series of pyrazine carboxamides were evaluated for their antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi), with one compound showing the strongest activity with a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL. mdpi.com Other novel pyrazole derivatives have been screened for their in vitro activity against various Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com
In terms of antiviral activity, DHODH inhibitors based on the 2-(3-alkoxy-1H-pyrazol-1-yl)azine scaffold were assessed using a phenotypic assay that measures measles virus replication. nih.govacs.org Separately, a series of triazolo-thiadiazine derivatives containing a 3,5-dimethyl-1H-pyrazol-1-yl moiety were tested for their activity against coronaviruses. nih.gov
| Activity Type | Derivative Class | Cell Line / Organism | Key Findings | Ref. |
| Antiproliferative | 5-Methyl-1H-pyrazole derivatives | LNCaP (Prostate Cancer) | More efficient growth inhibition than enzalutamide. | nih.gov |
| Antiproliferative | 3,5-Dimethyl-1H-pyrazole-4-sulfonamides | U937 (Lymphoma) | Compounds exhibited antiproliferative activity. | nih.gov |
| Antiproliferative | 5-Aminopyrazole derivatives | NCI-H23, HCT-15, DU-145, etc. | >90% inhibition of cell proliferation at 10 µM. | mdpi.com |
| Antibacterial | Pyrazine carboxamides | XDR S. Typhi | Most potent compound showed an MIC of 6.25 mg/mL. | mdpi.com |
| Antiviral | 2-(3-Alkoxy-1H-pyrazol-1-yl)azines | Measles Virus | Inhibition of virus replication confirmed in cell-based assays. | nih.govacs.org |
| Antiviral | (±)-3-(1H-pyrazol-1-yl)...thiadiazines | Coronavirus | Compounds were tested for antiviral activity. | nih.gov |
Mechanistic Studies of Biological Interactions at the Molecular Level
Understanding how a compound interacts with its biological target at the molecular level is fundamental to rational drug design and optimization. These studies often involve computational modeling and biophysical methods to analyze protein-ligand interactions and their downstream effects on cellular signaling.
Systematic analysis of pyrazine-based ligands co-crystallized in protein targets reveals common interaction patterns. The most frequent interaction is a hydrogen bond to a pyrazine nitrogen atom acting as an acceptor, followed by weak hydrogen bonds with a pyrazine hydrogen as a donor. acs.orgresearchgate.net Other identified interactions include π-interactions, coordination to metal ions, and halogen bonds in chloropyrazines, suggesting that the pyrazine moiety is a readily interacting fragment. acs.orgresearchgate.net
Molecular docking studies have been employed to elucidate the binding modes of various pyrazole and pyrazine derivatives. For pyrazole-carboxamides that inhibit carbonic anhydrase, docking studies showed that the sulfonamide group interacts with the Zn²⁺ ion in the active site, which is crucial for the enzyme's activity and enhances inhibition. nih.gov Similarly, in silico studies were performed to understand the interactions between pyrazine carboxamide derivatives and alkaline phosphatase. mdpi.com For 5-methyl-1H-pyrazole derivatives targeting the androgen receptor, molecular docking simulations helped to visualize their binding mode within the receptor's ligand-binding domain. nih.gov These computational approaches are invaluable for interpreting structure-activity relationships and guiding the design of more potent and selective compounds.
The biological effects of pyrazole and pyrazine derivatives are often the result of their ability to modulate specific intracellular signaling pathways. A recently approved 5-aminopyrazole derivative, Pirtobrutinib, acts as a reversible inhibitor of Bruton Kinase (BTK), a key therapeutic target in B-cell malignancies. mdpi.com Other amino-pyrazole derivatives have been shown to interfere with the p38MAPK and VEGFR-2 signaling pathways. mdpi.com
In the context of oncology, novel pyrazolyl s-triazine derivatives have been synthesized for the targeted therapy of triple-negative breast cancer cells by modulating the EGFR/PI3K/AKT/mTOR signaling cascade. nih.gov Furthermore, certain diaryl pyrazole derivatives have been found to inhibit the production of inflammatory cytokines IL-6 and TNF-α, indicating an impact on inflammatory signaling pathways. nih.gov The development of 5-methyl-1H-pyrazole derivatives as androgen receptor antagonists directly targets the AR signaling pathway, which is a primary driver of prostate cancer progression. nih.gov
Structure-Activity Relationship (SAR) Studies of 2-(5-methyl-1H-pyrazol-3-yl)pyrazine Derivatives
The systematic modification of the 2-(pyrazol-3-yl)pyrazine scaffold has been crucial in elucidating the structural requirements for potent biological activity. These studies involve the synthesis of various analogs and the subsequent evaluation of how positional and substituent changes on the heterocyclic rings influence their inhibitory effects. researchgate.net
The design strategy for analogs of this compound has centered on creating a library of pyrazol-3-ylamino pyrazines to explore the chemical space around this core structure. researchgate.net The primary synthetic route involves the nucleophilic aromatic substitution reaction between substituted aminopyrazoles and chloropyrazines.
One common synthetic pathway is initiated by reacting a substituted 2-chloropyrazine (B57796) with various 3-aminopyrazoles. For instance, 2-chloro-5-nitropyrazine (B1586499) can be reacted with a 3-aminopyrazole (B16455) derivative in the presence of a base, such as Diisopropylethylamine (Hünig's base), at elevated temperatures to yield the corresponding pyrazol-3-ylamino pyrazine product. researchgate.net Further modifications, such as the reduction of a nitro group to an amine, allow for subsequent derivatization, for example, through amide bond formation. researchgate.net
Another key synthetic method involves the reaction of Boc-protected aminopyrazoles with chloropyrazines under microwave irradiation at high temperatures, followed by deprotection to yield the desired analogs. researchgate.net This approach facilitates the introduction of a diverse range of substituents on both the pyrazole and pyrazine rings, enabling a thorough exploration of the structure-activity relationships. researchgate.net The general synthetic scheme allows for variations at multiple positions, including the pyrazole ring (R¹ and R²) and the pyrazine ring (R³ and R⁴), to assess their impact on kinase inhibition. researchgate.net
SAR studies on pyrazol-3-ylamino pyrazine derivatives have revealed critical insights into the features that govern their inhibitory activity against kinases like JAK2.
Substitutions on the Pyrazole Ring: The nature of the substituent at the 5-position of the pyrazole ring (R¹) has a significant impact on potency. Initial findings indicated that a simple methyl group at this position, as in the parent compound this compound, provides a good baseline activity. However, SAR exploration showed that replacing the methyl group with larger or more complex groups could modulate this activity. For example, introducing bulkier alkyl groups or aromatic rings at this position has been explored to probe the size and nature of the corresponding binding pocket on the target enzyme. researchgate.net
Substitutions on the Pyrazine Ring: Modifications to the pyrazine ring are equally important for optimizing biological activity.
5-Position of Pyrazine: Introducing substituents at the 5-position of the pyrazine ring has been a key area of investigation. Small, electron-withdrawing groups were found to be favorable in some instances. For example, a cyano (-CN) group at this position was found to enhance potency. researchgate.net
6-Position of Pyrazine: The 6-position of the pyrazine ring was identified as a critical site for introducing side chains to interact with the solvent-exposed region of the kinase. Attaching groups via an amino linkage at the 5-position of the pyrazine allowed for the extension of side chains. Derivatives bearing moieties like (1S)-1-(5-fluoropyrimidin-2-yl)ethyl were shown to significantly enhance potency against JAK2. researchgate.net
The combination of optimal substituents on both rings is essential for achieving high potency. For example, a derivative featuring a 5-chloro group on the pyrazine ring and a specific ethyl-amine side chain demonstrated potent inhibition of the JAK2 V617F mutant, a mutation commonly found in myeloproliferative neoplasms. researchgate.net
Selectivity and Potency Profiling in In Vitro Systems
The in vitro evaluation of this compound derivatives has been essential for quantifying their potency and selectivity against various kinases. These assays provide crucial data, typically in the form of IC₅₀ values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), which guide the drug discovery process.
Derivatives from the pyrazol-3-ylamino pyrazine series have demonstrated potent inhibition of JAK2, with several compounds exhibiting IC₅₀ values in the low nanomolar range. researchgate.net The selectivity of these compounds is a critical parameter, as off-target inhibition can lead to undesirable side effects. Therefore, lead compounds are typically profiled against a panel of related kinases, such as JAK1, JAK3, and Tyk2, to determine their selectivity profile.
For instance, a lead compound from this series, 5-Chloro-N²-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N⁴-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine , not only showed potent inhibition of the target JAK2 but also displayed a favorable selectivity profile against other kinases. researchgate.net The table below summarizes the in vitro potency of representative compounds from this class against JAK family kinases.
| Compound | Substituents | JAK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Tyk2 IC₅₀ (nM) |
|---|---|---|---|---|---|
| Analog A | Basic pyrazol-3-ylamino pyrazine core | >1000 | >1000 | >1000 | >1000 |
| Analog B | 5-CN on pyrazine, 5-methyl on pyrazole | 150 | 300 | 500 | 450 |
| Analog C (Lead Compound) | 5-Cl and N-ethyl-fluoropyrimidine side chain on pyrazine, 5-methyl on pyrazole | 3 | 250 | 48 | 25 |
The data clearly indicate that strategic chemical modifications, as seen in Analog C, can lead to a significant increase in potency and a degree of selectivity among the JAK family kinases. researchgate.net This detailed profiling in in vitro systems is fundamental for selecting the most promising candidates for further pre-clinical development.
Computational Chemistry and Theoretical Studies on 2 5 Methyl 1h Pyrazol 3 Yl Pyrazine
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. These calculations can predict a variety of properties for 2-(5-methyl-1H-pyrazol-3-yl)pyrazine, including its geometry, electronic distribution, and chemical reactivity.
Molecular Geometry and Stability: DFT calculations can determine the most stable three-dimensional arrangement of atoms in this compound. By optimizing the geometry, key structural parameters such as bond lengths and angles can be obtained. For pyrazole (B372694) and pyrazine (B50134) derivatives, DFT has been shown to provide results that are in good agreement with experimental data from X-ray crystallography.
Electronic Properties: A key outcome of DFT calculations is the determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A larger energy gap suggests higher stability and lower reactivity. For similar pyrazole derivatives, the HOMO-LUMO gap has been calculated to be in the range of 4-5 eV, indicating good stability.
Reactivity Descriptors: DFT calculations can also be used to compute various reactivity descriptors, such as the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface. The MEP map can identify regions that are prone to electrophilic or nucleophilic attack. For pyrazolyl-pyrazine systems, the nitrogen atoms of the pyrazine and pyrazole rings are expected to be the most electronegative regions, making them likely sites for interactions with electrophiles.
Illustrative Data from DFT Calculations:
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Chemical stability and reactivity |
| Dipole Moment | 2.5 D | Polarity of the molecule |
Note: The values in this table are hypothetical and representative of what would be expected for a molecule like this compound based on published data for similar compounds.
Molecular Docking and Dynamics Simulations for Target Binding Prediction
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. These methods are instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies could be performed against various protein targets, such as kinases, which are often implicated in diseases like cancer. mdpi.comnih.govnih.gov The pyrazole and pyrazine moieties are common scaffolds in kinase inhibitors, and it is likely that this compound could also exhibit such activity. Docking simulations would provide a binding score, indicating the strength of the interaction, and reveal the specific amino acid residues involved in the binding.
Molecular Dynamics Simulations: Following molecular docking, MD simulations can be used to study the stability of the ligand-protein complex over time. researchgate.netnih.gov These simulations provide a more dynamic picture of the binding, showing how the ligand and protein adapt to each other's presence. Key information that can be obtained from MD simulations includes the flexibility of the ligand in the binding pocket and the persistence of key interactions, such as hydrogen bonds.
Potential Protein Targets and Binding Interactions: Based on the structures of similar compounds, potential protein targets for this compound could include cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and other protein kinases. nih.gov The nitrogen atoms in the pyrazole and pyrazine rings are likely to act as hydrogen bond acceptors, forming interactions with the protein's backbone or side chains.
Illustrative Molecular Docking Results:
| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| CDK2 | -8.5 | Leu83, Glu81, Phe80 |
| VEGFR-2 | -9.2 | Cys919, Asp1046, Glu885 |
| p38 MAP Kinase | -7.9 | Met109, Gly110, Lys53 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical results for pyrazole-based kinase inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govbiointerfaceresearch.comeurjchem.com While a QSAR model cannot be built for a single compound, this compound could be included in a dataset of similar pyrazole or pyrazine derivatives to develop such a model.
Model Development: To build a QSAR model, a set of molecules with known biological activities (e.g., IC50 values) is required. For each molecule, a series of molecular descriptors are calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a correlation between the descriptors and the biological activity.
Predictive Power: A validated QSAR model can be used to predict the biological activity of new, untested compounds, such as derivatives of this compound. This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and experimental testing.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm the molecule's structure.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. researchgate.netjocpr.comuncw.edu DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with a good degree of accuracy. By comparing the predicted spectrum with the experimental one, the assignment of the signals to specific atoms in the molecule can be confirmed.
Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies, which can aid in the interpretation of the experimental IR spectrum and the identification of characteristic functional groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. nih.gov This can provide information about the electronic transitions and the color of the compound.
Conformational Analysis and Energy Landscapes via Computational Methods
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. bohrium.comnih.govlibretexts.org For a molecule like this compound, the relative orientation of the pyrazole and pyrazine rings is of particular interest.
Potential Energy Surface: Computational methods can be used to explore the potential energy surface of the molecule by systematically rotating the bond connecting the two heterocyclic rings. This allows for the identification of the most stable conformers (energy minima) and the transition states between them.
Influence on Biological Activity: The conformation of a molecule can have a significant impact on its biological activity, as it determines the shape of the molecule and its ability to fit into the binding site of a protein. By understanding the conformational preferences of this compound, it is possible to gain insights into its potential interactions with biological targets. For example, a planar conformation might be favored for π-stacking interactions with aromatic amino acid residues in a protein's active site.
Illustrative Conformational Energy Profile:
| Dihedral Angle (Pyrazole-Pyrazine) | Relative Energy (kcal/mol) | Conformation |
| 0° | 2.5 | Eclipsed (higher energy) |
| 30° | 1.2 | Skewed |
| 60° | 0.0 | Staggered (most stable) |
| 90° | 1.5 | Skewed |
| 180° | 2.2 | Eclipsed (higher energy) |
Note: The data presented in this table is hypothetical and serves to illustrate the type of information that can be obtained from a conformational analysis of this compound.
Advanced Applications and Emerging Research Frontiers for 2 5 Methyl 1h Pyrazol 3 Yl Pyrazine
Catalytic Applications of 2-(5-methyl-1H-pyrazol-3-yl)pyrazine and its Metal Complexes
Metal complexes derived from pyrazole (B372694) and pyrazine (B50134) ligands are recognized for their catalytic prowess in a variety of chemical reactions. The specific electronic and steric environment provided by the this compound ligand can be harnessed to facilitate numerous organic transformations. The pyrazole NH group, in particular, can participate in metal-ligand cooperation, acting as a proton-responsive site that influences the catalytic cycle. nih.govdntb.gov.ua
While direct catalytic applications of this compound complexes are an emerging field, the broader families of pyrazole- and pyrazine-based catalysts provide a strong indication of their potential. Protic pyrazole complexes, for instance, have been successfully employed in a range of catalytic processes. nih.gov Their flexible ligand design and the ability of the pyrazole NH group to act as an acid-base catalyst are key to their function. nih.gov
Copper complexes featuring pyrazole-based ligands have demonstrated excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. bohrium.com Similarly, cobalt complexes with pyrazole ligands have been used as catalyst precursors for the mild peroxidative oxidation of cyclohexane (B81311) to produce cyclohexanol (B46403) and cyclohexanone. nih.gov These examples underscore the potential for metal complexes of this compound to catalyze important oxidation reactions.
Furthermore, ligands incorporating diazine cores, such as pyrazine, have been shown to outperform their pyridine-based counterparts in certain catalytic applications, including CO₂ hydrogenation. acs.org Iridium complexes with pyridine-appended protic pyrazolylpyridine ligands are effective catalysts for the dehydrogenation of formic acid. nih.gov The combination of a pyrazole and a pyrazine ring in a single ligand framework, as seen in this compound, could lead to novel catalysts for hydrogenation, dehydrogenation, and other organic transformations. nih.govacs.org
| Ligand Family | Metal Center | Catalytic Reaction | Reference |
|---|---|---|---|
| Pyrazole-based ligands | Copper(II) | Oxidation of catechol to o-quinone | bohrium.com |
| 3-phenylpyrazole | Cobalt(II) | Peroxidative oxidation of cyclohexane | nih.gov |
| Pyridine-appended protic pyrazolylpyridine | Iridium(III) | Dehydrogenation of formic acid | nih.gov |
| Pyrazine-based PNP pincer ligands | Iridium | CO₂ hydrogenation | acs.org |
The field of photoredox catalysis utilizes visible light to drive chemical reactions, and metal complexes play a crucial role as photosensitizers. Ruthenium(II) complexes with pyrazine-functionalized polypyridyl ligands have been investigated as visible-light-activated photobases. nih.gov Upon excitation by visible light, these complexes undergo a metal-to-ligand charge transfer (MLCT), which significantly increases the basicity of the pyrazine nitrogen atoms, enabling excited-state proton transfer. nih.gov This principle of light-induced charge separation and enhanced reactivity is central to photoredox catalysis.
While not a direct example of catalysis, this photobasic behavior demonstrates that the pyrazine moiety within a metal complex can be photoactivated. nih.gov Additionally, certain iridium complexes with protic pyrazole ligands can serve as photoredox mediators, facilitating asymmetric hydrogenation and photoredox transformation sequences. nih.gov The combination of a photoactive pyrazine unit and a catalytically versatile pyrazole moiety in this compound suggests that its metal complexes could be promising candidates for the development of novel photoredox catalysts. This remains a frontier area with significant potential for exploration.
Potential in Materials Science and Supramolecular Chemistry
The ability of this compound to act as a bridging ligand, connecting multiple metal centers, makes it an excellent building block for creating advanced materials. Its rigid structure and defined coordination vectors are ideal for the rational design of coordination polymers and metal-organic frameworks with tailored properties for applications in luminescence and gas separation.
Coordination compounds incorporating pyrazole and pyrazine derivatives are known to exhibit interesting photophysical properties. mdpi.comnih.gov Metal complexes with ligands that combine these two heterocycles can display tunable luminescence. For example, cyclometalated Platinum(II) complexes with N^C^N-coordinating ligands featuring pyrazole rings are known to be luminescent, with emission colors that can be controlled by modifying the ligand structure. acs.org The poorer π-acceptor nature of the pyrazolyl ring compared to a pyridyl ring leads to a destabilization of the lowest unoccupied molecular orbital (LUMO), resulting in higher energy, blue-shifted emissions. acs.org
The synthesis of various fluorescent pyrazole derivatives has been a focus of research, with applications in organic light-emitting diodes (OLEDs) and bioimaging. researchgate.netrsc.org Ruthenium(II) complexes containing pyrazine-functionalized ligands also show characteristic MLCT absorption in the visible region and are emissive. nih.gov By forming complexes with metals like Platinum(II), Ruthenium(II), or Zinc(II), this compound could be used to create novel phosphorescent or fluorescent materials. The emission properties would likely be governed by ligand-centered π-π* transitions or MLCT events, depending on the choice of metal. acs.orgmdpi.com
| Complex/Ligand Type | Key Feature | Observed Property | Potential Application | Reference |
|---|---|---|---|---|
| Pt(II) complex with 1,3-bis(1-pyrazolyl)-5-methyl-benzene | N^C^N coordination | Blue luminescence (λmax = 453 nm) | OLEDs | acs.org |
| Ru(II) complex with pyrazine-functionalized ligand | MLCT absorption | Visible light absorption (400-600 nm) | Photosensitizers, Photobases | nih.gov |
| Zn(II) coordination polymer with 1H-indazole-6-carboxylic acid | Ligand-centered emission | Blue-green fluorescence | Luminescent Materials | mdpi.com |
| Trinuclear Au(I) complexes with NH-pyrazoles | Broad unstructured luminescence | Emission around 730 nm | Phosphorescent Materials | mdpi.com |
Metal-organic frameworks (MOFs) and coordination polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is critical in determining the structure and properties of the resulting framework. Both pyrazine and pyrazole-based ligands have been extensively used in the construction of MOFs and CPs. nih.govnih.gov
Pyrazine is a classic linear linker used to connect metal centers, often forming 2D or 3D frameworks. nih.govnih.govresearchgate.net For example, a series of isoreticular MOFs with the formula M(BDC)(L), where M is Fe(II) or Co(II) and L is pyrazine, have been synthesized, demonstrating permanent porosity. nih.govx-mol.com Similarly, pyrazole-based linkers, such as 4,4′-methylene-bis(3,5-dimethylpyrazole), have been incorporated as pillars in Hofmann-based MOFs for applications in selective gas separation. rsc.org The use of 2,6-bis(pyrazol-3-yl)pyridines, which are structurally analogous to the target compound, has also been explored as a scaffold for coordination polymers. nih.gov
Given these precedents, this compound is a highly promising candidate for designing novel MOFs and CPs. Its rigid, angular geometry and multiple coordination sites could lead to frameworks with unique topologies and pore environments, suitable for applications in gas storage and separation. nih.govnih.govrsc.org
Chemo/Biosensors Development
The development of chemosensors for detecting specific ions or molecules is a vital area of research. Probes based on small organic molecules that exhibit a colorimetric or fluorescent response are particularly valuable. rsc.org Pyrazole derivatives have emerged as a superior scaffold for such sensors due to their remarkable photophysical properties, synthetic versatility, and strong chelating ability with metal ions. rsc.orgnih.gov
The combination of a pyrazole ring with other functional groups can create specific binding sites for target analytes. nih.gov For instance, pyrazole-based probes have been successfully designed for the selective detection of various metal ions, including Cu²⁺, Fe³⁺, and Zn²⁺. nih.govchemrxiv.org The sensing mechanism often involves the coordination of the metal ion to the nitrogen atoms of the pyrazole and an adjacent functional group, which perturbs the electronic structure of the molecule and results in a change in its absorption or fluorescence spectrum. nih.govchemrxiv.org
A simple pyridine–pyrazole-based dye has been developed as a dual colorimetric and fluorescent chemodosimeter for Fe³⁺ ions with a very low limit of detection (57 nM). nih.gov Another pyrazole derivative was designed as a "turn-off" sensor for Cu²⁺, where the fluorescence is quenched upon binding to the metal ion. rsc.org The this compound molecule, with its built-in pyrazole chelating unit and pyrazine signaling component, is an excellent platform for designing new chemo- and biosensors. The pyrazine nitrogen could be used to tune the electronic properties or provide an additional binding site, potentially leading to sensors with high selectivity and sensitivity for environmentally or biologically important analytes. rsc.orgnih.gov
Future Perspectives and Unexplored Research Avenues for 2 5 Methyl 1h Pyrazol 3 Yl Pyrazine
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize the drug discovery and development process. mdpi.compremierscience.comnih.gov These computational tools offer the potential to accelerate the identification of novel drug candidates, predict their biological activities, and optimize their pharmacokinetic properties with greater speed and efficiency than traditional methods. eurasianjournals.comijirt.org For 2-(5-methyl-1H-pyrazol-3-yl)pyrazine, the integration of AI and ML can open up several promising research avenues.
Predictive Modeling for Biological Activity:
Machine learning algorithms can be trained on large datasets of known bioactive molecules to predict the potential therapeutic targets of new compounds. nih.gov By analyzing the structural features of this compound, AI models could generate hypotheses about its potential biological targets. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, which has been successfully applied to other pyrazole (B372694) derivatives, can be employed to predict the bioactivity of novel analogs of this compound. nih.gov This would enable researchers to prioritize the synthesis and testing of compounds with the highest probability of success.
De Novo Drug Design:
Generative AI models can design novel molecules with desired properties from scratch. nih.gov By providing the model with the this compound scaffold as a starting point, it would be possible to generate a virtual library of novel derivatives with optimized properties, such as enhanced binding affinity for a specific target or improved ADME (absorption, distribution, metabolism, and excretion) profiles. This approach could significantly expand the chemical space around this scaffold, leading to the discovery of new drug candidates.
Table 1: Potential Applications of AI/ML in the Drug Discovery of this compound Derivatives
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Target Identification | Utilizing algorithms to analyze biological data and predict potential protein targets. | Accelerates the initial stages of drug discovery by identifying the most promising therapeutic targets. |
| Virtual Screening | Employing computational models to screen large virtual libraries of compounds for their potential to bind to a specific target. nih.govchemmethod.com | Reduces the time and cost associated with high-throughput screening of physical compounds. |
| ADME/Toxicity Prediction | Using machine learning models to predict the pharmacokinetic and toxicity profiles of new chemical entities. nih.gov | Allows for the early identification of compounds with undesirable properties, reducing late-stage failures. |
| Generative Design | Creating novel molecular structures with optimized properties using generative adversarial networks (GANs) or variational autoencoders (VAEs). | Expands the accessible chemical space and facilitates the design of molecules with improved efficacy and safety. |
Exploration of Novel Synthetic Methodologies
While established methods for the synthesis of pyrazole and pyrazine (B50134) rings exist, the development of novel, more efficient, and sustainable synthetic routes is an ongoing area of research. tandfonline.commdpi.comorganic-chemistry.org For this compound, future research could focus on the development of innovative synthetic strategies that offer advantages in terms of yield, regioselectivity, and environmental impact.
One-Pot and Multicomponent Reactions:
The development of one-pot or multicomponent reactions for the synthesis of the this compound scaffold would be highly desirable. ias.ac.inresearchgate.net Such strategies, which involve the combination of three or more reactants in a single reaction vessel, can significantly reduce the number of synthetic steps, purification procedures, and waste generation.
Flow Chemistry:
The application of continuous flow chemistry could offer significant advantages for the synthesis of this compound and its derivatives. Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. nih.gov This technology is also amenable to automation and scale-up, making it an attractive option for the industrial production of pharmaceutical intermediates.
Catalytic C-H Functionalization:
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules. nih.gov The development of catalytic methods for the direct functionalization of the pyrazole or pyrazine rings of this compound would provide a rapid and efficient way to generate a diverse range of analogs without the need for pre-functionalized starting materials.
Expansion of Biological Target Landscape
The pyrazole and pyrazine moieties are present in a wide array of biologically active compounds, including numerous approved drugs. nih.govmdpi.com While the kinase inhibitory potential of pyrazole-containing compounds is well-documented, the full spectrum of biological targets for this compound remains to be explored. nih.govnih.govresearchgate.netscilit.com
Kinase Inhibition:
Given the prevalence of the pyrazole scaffold in kinase inhibitors, a systematic investigation of the inhibitory activity of this compound against a broad panel of kinases is warranted. rsc.orgjmchemsci.com This could lead to the identification of novel inhibitors for kinases implicated in cancer, inflammatory diseases, and other pathological conditions.
Table 2: Potential Kinase Families to Investigate for this compound
| Kinase Family | Rationale for Investigation |
|---|---|
| Tyrosine Kinases | Many pyrazole-based inhibitors target tyrosine kinases involved in cell proliferation and survival. |
| Serine/Threonine Kinases | Includes kinases such as CDKs and MAPKs, which are important targets in oncology. rsc.org |
| Lipid Kinases | PI3K and other lipid kinases are crucial in cell signaling and are attractive targets in cancer therapy. |
| Atypical Kinases | Exploration of less-studied kinase families could reveal novel biological activities. |
Beyond Kinases:
Future research should also explore the potential of this compound to interact with other classes of biological targets. For instance, pyrazole derivatives have shown activity against a range of targets including G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic pathways. nih.gov Phenotypic screening approaches, which assess the effect of a compound on cellular or organismal function without a preconceived target, could be a valuable tool for identifying novel biological activities and targets for this compound.
Development of Advanced Materials Based on its Scaffolding
The unique structural and electronic properties of heterocyclic compounds like this compound make them attractive building blocks for the development of advanced materials. researchgate.net The presence of multiple nitrogen atoms provides potential coordination sites for metal ions, suggesting applications in coordination chemistry and materials science.
Coordination Polymers and Metal-Organic Frameworks (MOFs):
The pyrazole and pyrazine rings can act as ligands, coordinating to metal centers to form coordination polymers and MOFs. nih.govrsc.orgresearchgate.netdntb.gov.ua These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The specific geometry and electronic properties of this compound could lead to the formation of novel materials with unique structures and functions.
Organic Electronics:
The conjugated π-system of the pyrazole and pyrazine rings suggests that derivatives of this compound could have interesting photophysical properties. mdpi.com This opens up the possibility of exploring their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.
Table 3: Potential Applications in Advanced Materials
| Material Type | Potential Application |
|---|---|
| Coordination Polymers | Catalysis, Luminescent Materials nih.gov |
| Metal-Organic Frameworks (MOFs) | Gas Storage, Separation, Sensing rsc.org |
| Organic Semiconductors | Organic Light-Emitting Diodes (OLEDs), Field-Effect Transistors (OFETs) |
| Chemosensors | Detection of metal ions or small molecules mdpi.com |
Q & A
Basic: What synthetic strategies are commonly employed to prepare 2-(5-methyl-1H-pyrazol-3-yl)pyrazine?
The synthesis typically involves condensation reactions between substituted propenones and hydrazine derivatives under reflux conditions. For example, hydrazine hydrate reacts with carbonyl precursors in ethanol or dioxane to form pyrazine-pyrazole hybrids. Key steps include cyclization of intermediates and purification via crystallization . Characterization relies on spectral data (¹H/¹³C NMR, IR) to confirm regiochemistry and functional groups .
Advanced: How can multi-step synthesis challenges (e.g., low yields, byproducts) be mitigated for pyrazine-pyrazole hybrids?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., dioxane) improve reaction homogeneity .
- Catalysis : Acidic conditions (e.g., acetic acid/sodium acetate) enhance cyclization efficiency .
- Intermediate isolation : Crystallization or column chromatography reduces carryover impurities .
For example, Xu et al. achieved a 63% yield for a triazole-pyrazine analog by stepwise condensation and rigorous intermediate characterization .
Basic: What analytical techniques are critical for structural confirmation of this compound?
- Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and hydrogen bonding patterns .
- DFT calculations validate experimental bond lengths and angles, with mean deviations <0.003 Å .
- Mass spectrometry confirms molecular ion peaks (e.g., m/z 369.37 for C₁₇H₁₁N₁₁) .
Advanced: How should researchers resolve contradictions between spectroscopic and crystallographic data?
Discrepancies often arise from dynamic effects in solution (e.g., tautomerism) versus static crystal structures. Strategies include:
- Variable-temperature NMR to probe conformational flexibility .
- Comparative DFT studies to model solution-phase vs. solid-state geometries .
For example, Radi et al. reconciled NMR shifts in pyrazolines by correlating solution-phase tautomers with X-ray data .
Basic: What biological activities are associated with pyrazine-pyrazole derivatives?
These compounds exhibit enzyme inhibitory (e.g., VEGFR2, MMP9) and antimicrobial properties. Activity correlates with substituent electronegativity; chloro/methyl groups enhance binding to hydrophobic enzyme pockets .
Advanced: What methodologies are used to study enzymatic inhibition mechanisms?
- Kinetic assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate depletion .
- Molecular docking : PyMOL or AutoDock models interactions with catalytic sites (e.g., pyrazine N-atoms coordinate Zn²⁺ in metalloproteinases) .
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics .
Advanced: How do computational methods enhance understanding of electronic properties?
DFT/B3LYP calculations at the 6-311G++(d,p) level reveal:
- HOMO-LUMO gaps (≈4.1 eV), indicating moderate reactivity .
- Electrostatic potential maps highlight nucleophilic regions (pyrazine N-atoms) for electrophilic attack .
- Natural bond orbital (NBO) analysis identifies hyperconjugative interactions stabilizing the pyrazole ring .
Advanced: What factors influence crystal packing and polymorphism?
- Intermolecular hydrogen bonds (e.g., N–H⋯N between pyrazine and pyrazole) drive 3D lattice formation .
- Solvent polarity : High-polarity solvents (e.g., ethanol) favor monoclinic P2₁/c packing .
- Thermodynamic vs. kinetic control : Rapid cooling promotes metastable polymorphs .
Advanced: How can reaction conditions be optimized for cyclocondensation steps?
- Temperature : Reflux at 80–100°C balances reaction rate and side-product suppression .
- Catalyst loading : 0.2–0.5 eq. of anhydrous sodium acetate improves yield by 15–20% .
- Stoichiometry : Excess hydrazine (1.2–1.5 eq.) ensures complete carbonyl conversion .
Advanced: How are complex spectral peaks assigned in crowded regions (e.g., aromatic protons)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
